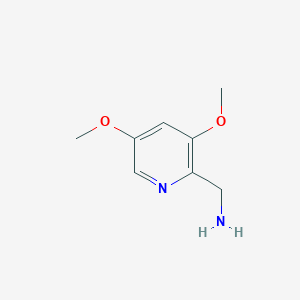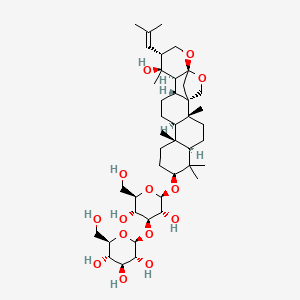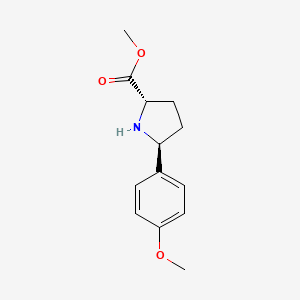![molecular formula C22H19BrN6O3 B2779082 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170799-52-6](/img/structure/B2779082.png)
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The presence of multiple aromatic rings (phenyl and oxadiazole) likely contributes to the compound’s stability. The bromine atom on the phenyl ring could be a site of reactivity, as could the nitrogen atoms in the oxadiazole and triazole rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution, and the oxadiazole and triazole rings could participate in various cycloaddition or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings in this compound could contribute to its stability and potentially its solubility in organic solvents .科学的研究の応用
Synthesis and Biological Activity
Compounds incorporating 1,2,4-oxadiazole and 1,2,3-triazole rings, similar to the one , have been synthesized and evaluated for various biological activities. For instance, a series of novel oxadiazolyl pyrrolo triazole diones demonstrated significant anti-protozoal and cytotoxic activities, highlighting their potential as therapeutic agents against protozoal infections and cancer (Dürüst et al., 2012). Another study explored the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups, with some compounds showing anticancer activities against MCF-7 cells, underscoring the anticancer potential of such structures (Dürüst et al., 2014).
Antimicrobial Activities
Compounds with 1,2,4-triazole derivatives have also been synthesized and tested for their antimicrobial activities. A study presented the synthesis of new derivatives and their screening against various bacterial and fungal strains, revealing that some compounds possess good or moderate activities, which could be beneficial for developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Structure and Properties
The structural elucidation and properties of similar compounds have been a subject of interest, providing insights into their potential applications in medicinal chemistry and drug design. For instance, the crystal structure analysis of specific triazolothiadiazin compounds has contributed to understanding their molecular interactions, hydrogen bonding, and potential as pharmacophores (Fun et al., 2011).
Synthesis Methodologies
Research on the synthesis methodologies of compounds featuring 1,2,4-oxadiazole, 1,2,3-triazole, and dihydropyrrolo[3,4-d][1,2,3]triazole structures has provided valuable knowledge for the development of efficient synthetic routes. These methodologies facilitate the preparation of compounds with potential applications in drug discovery and development (Grozav et al., 2016).
将来の方向性
特性
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-12(2)13-6-8-16(9-7-13)29-21(30)18-19(22(29)31)28(27-25-18)11-17-24-20(26-32-17)14-4-3-5-15(23)10-14/h3-10,12,18-19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDKRRCMENPVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2779000.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2779001.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2779003.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone](/img/structure/B2779004.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2779005.png)



![2-[3-(2-Chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2779013.png)


![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)

